4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid, also known as (2S,4R)-4-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid, is a synthetic organic compound classified as an amino acid derivative. This compound features a tetrahydrofuran ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group. It is primarily utilized in peptide synthesis and serves as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .
The synthesis of 4-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves several key steps:
Industrial Production Methods: Large-scale synthesis often employs optimized reaction conditions and catalysts to maximize yield and purity. Continuous flow reactors and automated systems are commonly used for efficient production.
The molecular structure of 4-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is characterized by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
| InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 |
| InChI Key | XPLRZNDPTQWMSL-RQJHMYQMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC@HC(=O)O |
The presence of the Boc-protected amino group contributes to the stability of the compound during synthesis and subsequent reactions.
4-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions due to its functional groups:
The mechanism of action for 4-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets within biochemical pathways. As a substrate or inhibitor in enzymatic reactions, it influences various biochemical processes. The Boc-protected amino group and carboxylic acid functional group facilitate participation in peptide bond formation and other chemical transformations that are crucial in biological systems.
The physical and chemical properties of 4-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid include:
| Property | Data |
|---|---|
| Boiling Point | Not specified |
| Purity | Variable based on production |
| Storage Conditions | Typically stored at room temperature away from moisture |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
4-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid finds applications across several fields:
This compound's versatility makes it a valuable asset in both research and industrial applications, particularly in areas requiring precise chemical synthesis and biological activity.
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0